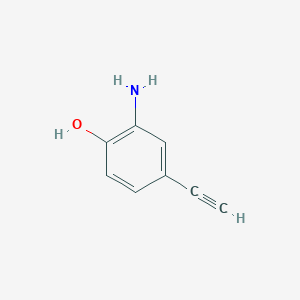

2-Amino-4-ethynylphenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-4-ethynylphenol is a chemical compound that is part of the broader class of aniline derivatives. While the provided papers do not directly discuss 2-amino-4-ethynylphenol, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-amino-4-ethynylphenol.

Synthesis Analysis

The synthesis of related compounds, such as 4-halo-2-aminoquinolines, involves palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides . This method demonstrates the potential for constructing complex molecules from simpler ethynyl-aniline precursors, which could be applicable to the synthesis of 2-amino-4-ethynylphenol.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular structure of compounds. For instance, the crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was elucidated using this method, revealing details such as bond lengths and conformation . Similar analytical techniques could be employed to analyze the molecular structure of 2-amino-4-ethynylphenol.

Chemical Reactions Analysis

The reactivity of amino and ethynyl groups in the context of 2-amino-4-ethynylphenol can be inferred from the reactions of similar compounds. For example, the formation of organic acid-base adducts involving 2-aminophenol and 2-amino-4-chlorophenol indicates the potential for hydrogen bonding and interaction with acidic compounds . Additionally, the synthesis of aminomethyl derivatives of 4-methyl-2-prenylphenol suggests that the amino group can be modified to create new derivatives with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-amino-4-ethynylphenol can be characterized using various analytical techniques. For instance, the thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using thermal analysis . The absorption properties can be studied using UV-Vis spectrophotometry, as demonstrated for the same compound . These methods could be applied to 2-amino-4-ethynylphenol to ascertain its physical and chemical properties.

科学研究应用

Electronic Device Applications

- Molecular Electronics: 2-Amino-4-ethynylphenol derivatives have been used in molecular electronic devices. A specific molecule containing a nitroamine redox center demonstrated negative differential resistance and a significant on-off peak-to-valley ratio, highlighting its potential in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Chemical Synthesis

Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of heterocyclic compounds, such as benzo[d][1,3]thiazine derivatives, showcasing its versatility in chemical reactions (H. Sashida, M. Kaname, & M. Minoura, 2013).

Synthesis of Thiophene Derivatives

2-Amino-4-ethynylphenol has been involved in the synthesis of 2-aminothiophene derivatives, which are significant in drug discovery due to their wide range of biological activities (K. C. Prasad, Bheema Naik Angothu, T. Latha, & M. Nagulu, 2017).

Molecular Switch Behavior

- Molecular Switches: Studies have focused on understanding the current-switch behavior of 2-Amino-4-ethynylphenol derivatives at the molecular level, contributing to advancements in molecular switch technology (F. Jiang, Y. Zhou, H. Note, H. Mizuseki, & Y. Kawazoe, 2006).

Organometallic Chemistry

- Organometallic Networks: The compound has been used in the construction of organometallic networks, demonstrating unique luminescent properties, and contributing to the field of material science (Bao Li & Tianle Zhang, 2015).

Catalysis and Synthesis

Catalytic Synthesis

It has played a role in the catalytic synthesis of 2-arylbenzofurans, showcasing its utility in complex organic synthesis processes (M. Bosiak, 2016).

Electrochemical Applications

The electrochemical oxidation of 4-ethynylaniline, a related compound, has been studied, offering insights into green electrochemical protocols for synthesizing diazine compounds (Maryam Mehrdadian, Sadegh Khazalpour, A. Amani, & M. Jamshidi, 2021).

Molecular Structure and Bonding

- Hydrogen Bonding Studies: Investigations into the effects of hydrogen bonding on the current-voltage characteristics of molecular junctions have included 2-Amino-4-ethynylphenol derivatives, contributing to our understanding of molecular interactions (M. Kula, Jun Jiang, Wei Yang Lu, & Yi Luo, 2006).

安全和危害

属性

IUPAC Name |

2-amino-4-ethynylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGWICKHFMWNJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604295 |

Source

|

| Record name | 2-Amino-4-ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-ethynylphenol | |

CAS RN |

70239-82-6 |

Source

|

| Record name | 2-Amino-4-ethynylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70239-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。